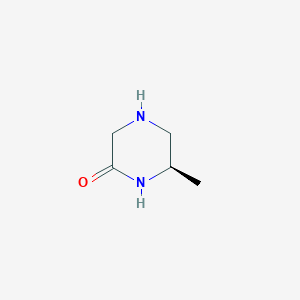

(R)-6-Methyl-piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFOHWKEKBODLZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to (R)-6-Methyl-piperazin-2-one Structural Analogues and Derivatives

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of (R)-6-Methyl-piperazin-2-one, a chiral building block of significant interest in contemporary drug discovery. We will delve into its synthesis, key structural analogues, and derivatives, with a particular focus on its pivotal role in the development of neurokinin-3 (NK3) receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemical manipulation and biological application of this versatile scaffold.

Introduction: The Significance of the Chiral Piperazin-2-one Motif

The piperazin-2-one ring system is a recurring motif in a wide array of pharmacologically active agents, valued for its conformational rigidity and the strategic placement of nitrogen atoms that allow for diverse chemical modifications.[1] The introduction of a chiral center, as seen in this compound, adds a crucial layer of stereochemical complexity that is often paramount for achieving selective and potent interactions with biological targets. The (R)-configuration of the methyl group can profoundly influence the binding affinity and efficacy of its derivatives, making stereocontrolled synthesis a critical aspect of its application.

The therapeutic landscape for piperazine derivatives is vast, encompassing treatments for central nervous system disorders, cancer, and infectious diseases.[2][3] This guide will specifically highlight the journey of this compound from a chiral building block to a key component of cutting-edge therapeutics, most notably in the modulation of the neurokinin-3 (NK3) receptor.

Synthesis of the this compound Core

The enantiomerically pure this compound is a valuable starting material, and its synthesis is a key enabling step for any subsequent drug discovery program. While various methods for the synthesis of chiral piperazinones have been developed, a common and effective strategy for obtaining the (R)-enantiomer involves a multi-step sequence starting from an appropriate chiral amino acid derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the cyclization of a linear diamine precursor. This precursor can be constructed through the coupling of a protected ethylenediamine with a chiral propionate derivative. The chirality is typically introduced early in the synthesis to ensure the desired stereochemistry in the final product.

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from methodologies described in the patent literature. This process utilizes a chiral starting material to ensure the correct stereochemistry.

Step 1: Reductive Amination

The synthesis commences with the reductive amination of a protected aminoacetaldehyde with a chiral amino acid ester, for example, (R)-alanine methyl ester. This step forms the crucial C-N bond of the linear precursor.

-

Materials: (R)-alanine methyl ester hydrochloride, protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde), sodium triacetoxyborohydride, dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of (R)-alanine methyl ester hydrochloride in DCM, add a suitable base (e.g., triethylamine) to liberate the free amine.

-

Add the protected aminoacetaldehyde to the solution.

-

Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear precursor.

-

Step 2: Deprotection and Intramolecular Cyclization

The protecting group on the ethylenediamine moiety is removed, and the resulting free amine undergoes spontaneous intramolecular cyclization with the ester to form the piperazin-2-one ring.

-

Materials: Crude linear precursor from Step 1, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure:

-

Dissolve the crude linear precursor in methanol.

-

Add 10% Pd/C to the solution.

-

Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with hydrogen) until the deprotection is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The cyclization often occurs spontaneously upon deprotection.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Derivatization and Analogue Synthesis: The Path to Neurokinin-3 Receptor Antagonists

The this compound core is a versatile scaffold for the synthesis of a diverse range of derivatives. The secondary amines at the N1 and N4 positions provide convenient handles for functionalization, most commonly through N-alkylation and N-acylation reactions. A prominent application of this scaffold is in the development of neurokinin-3 (NK3) receptor antagonists, a class of drugs showing significant promise for the treatment of sex-hormone-related disorders.

The NK3 receptor is a key regulator of gonadotropin-releasing hormone (GnRH) secretion and is implicated in conditions such as menopausal hot flashes, polycystic ovary syndrome (PCOS), and uterine fibroids.[4] Fezolinetant is a recently approved NK3 receptor antagonist for the treatment of vasomotor symptoms due to menopause.[5][6] The synthesis of key intermediates for fezolinetant and related analogues often utilizes the this compound core.

N-Alkylation: A Gateway to Diverse Analogues

N-alkylation is a fundamental transformation for elaborating the piperazin-2-one scaffold. Reductive amination is a particularly effective method for introducing a wide range of substituents at the N4 position.

Caption: General workflow for N-alkylation of this compound.

Protocol: Synthesis of (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one (A Fezolinetant Intermediate)

This protocol describes the synthesis of a key intermediate for the NK3 receptor antagonist, fezolinetant, starting from (R)-3-methylpiperazin-2-one (another designation for this compound).[5]

-

Materials: (3R)-3-Methyl-2-piperazinone, 3,4-dimethylbenzaldehyde, sodium cyanoborohydride, methanol, tetrahydrofuran (THF), acetic acid, 7% sodium carbonate solution, dichloromethane (DCM).

-

Procedure:

-

To a round-bottomed flask, charge (3R)-3-Methyl-2-piperazinone (1 equivalent), methanol (4 volumes), and THF (8 volumes).

-

To the stirred reaction mass, add sodium cyanoborohydride (1.2 equivalents).

-

Slowly add acetic acid (1.5 equivalents) followed by 3,4-dimethylbenzaldehyde (1.2 equivalents) and continue stirring.

-

Upon reaction completion (monitored by an appropriate method), quench the reaction mass with a 7% sodium carbonate solution and stir for 20-30 minutes at 25-35°C.

-

Extract the product with DCM.

-

Distill the solvent and dry the residue to yield (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one as a solid.

-

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature and position of the substituents on the piperazinone core. In the context of NK3 receptor antagonists, specific structural features are crucial for achieving high potency and selectivity.

Key SAR Insights for NK3 Receptor Antagonists:

| Structural Position | Modification | Impact on Activity | Reference |

| C6-Methyl Group | The (R)-configuration is generally preferred for optimal binding to the NK3 receptor. | The stereochemistry at this position is critical for establishing key interactions within the receptor's binding pocket. | [4] |

| N4-Substituent | A substituted benzyl group, such as the 3,4-dimethylbenzyl moiety in the fezolinetant intermediate, is often found in potent antagonists. | This group likely occupies a hydrophobic pocket in the receptor, contributing significantly to binding affinity. | [5] |

| N1-Substituent | In the final drug, this position is typically acylated with a group that further enhances receptor binding and modulates pharmacokinetic properties. For example, in fezolinetant, this is a (4-fluorophenyl)methanone group attached to a triazole ring fused to the piperazine core. | This region interacts with another part of the binding site, and modifications here can fine-tune potency, selectivity, and drug-like properties. | [6] |

Biological Activity and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, with the most prominent application being the development of NK3 receptor antagonists.

Neurokinin-3 Receptor Antagonism

Mechanism of Action: NK3 receptor antagonists block the binding of neurokinin B (NKB) to the NK3 receptor. This action modulates the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which are key regulators of the thermoregulatory center and GnRH release.[6]

Therapeutic Indications:

-

Vasomotor Symptoms (Hot Flashes) Associated with Menopause: By modulating the thermoregulatory center, NK3 receptor antagonists can effectively reduce the frequency and severity of hot flashes.

-

Polycystic Ovary Syndrome (PCOS): These antagonists can help to normalize the pulsatile secretion of luteinizing hormone (LH), which is often dysregulated in PCOS.

-

Uterine Fibroids and Endometriosis: By modulating the hypothalamic-pituitary-gonadal axis, NK3 receptor antagonists may offer a non-hormonal treatment option for these conditions.[4]

Preclinical and Clinical Data: Fezolinetant, a drug whose synthesis involves an (R)-methyl-piperazinone core, has undergone extensive clinical trials. Preclinical studies in ovariectomized rats, a model for menopause, showed that fezolinetant dose-dependently reduced plasma LH levels and attenuated increases in skin temperature, an indicator of hot flash-like symptoms. These promising preclinical results were followed by successful Phase 3 clinical trials, ultimately leading to its approval for the treatment of moderate to severe vasomotor symptoms associated with menopause.[6]

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its application in the synthesis of the NK3 receptor antagonist fezolinetant highlights the power of stereochemically defined scaffolds in achieving potent and selective modulation of challenging biological targets.

Future research in this area is likely to focus on:

-

Exploration of Novel Derivatives: The synthesis of new analogues with diverse substituents at the N1 and N4 positions to explore other biological targets and therapeutic indications.

-

Development of More Efficient Synthetic Routes: Further optimization of the synthesis of the chiral core and its derivatives to improve yields, reduce costs, and enhance sustainability.

-

Investigation of Other Therapeutic Areas: Given the broad biological activities of piperazine-containing compounds, derivatives of this compound may find applications in areas such as oncology, neurology, and infectious diseases.

References

-

An improved process for the preparation of an intermediate of NK3 receptor antagonist. Technical Disclosure Commons. 2024.

-

Yamamoto, K., Inuki, S., Ohno, H., & Oishi, S. Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry. 2019;27(10):2019-2026.

-

Hanessian, S., et al. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2014;24(2):510-4.

-

Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor. ResearchGate.

-

Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters. 2015.

-

Dawson, L. A., et al. Progress in the development of neurokinin 3 modulators for the treatment of schizophrenia: molecule development and clinical progress. Expert Opinion on Drug Discovery. 2012.

-

Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats. European Journal of Pharmacology. 2021.

-

Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors. Journal of Medicinal Chemistry. 2005.

-

Structure activity relationship of the synthesized compounds. ResearchGate.

-

Romanelli, M. N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023.

-

Fezolinetant. PubChem.

-

(R)-3-Methylpiperazin-2-one. BenchChem.

-

fezolinetant. IUPHAR/BPS Guide to PHARMACOLOGY.

-

3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters. 2011.

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. 2019.

-

Novel tachykinin NK3 receptor antagonists claimed by Roche. BioWorld. 2010.

-

3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. ElectronicsAndBooks.

-

Ramos-Hernández, A., et al. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. 2018.

Sources

- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-6-Methyl-piperazin-2-one synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (R)-6-Methyl-piperazin-2-one

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in blockbuster drugs.[1][2] Specifically, chiral C-substituted piperazinones, such as this compound, are invaluable building blocks for creating structurally diverse and stereochemically defined molecules.[3][4] The introduction of a chiral center at the C6 position significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, starting from the chiral pool, and details the necessary analytical techniques for its complete characterization. It is intended for researchers and drug development professionals seeking to incorporate this versatile scaffold into their synthetic programs.

Introduction: The Strategic Importance of Chiral Piperazinones

While N-substituted piperazines are common, the exploration of carbon-substituted analogues remains a fertile ground for innovation in drug discovery.[1] The carbonyl group in the piperazin-2-one scaffold provides a handle for further functionalization, while the stereocenter at the 6-position dictates the three-dimensional orientation of substituents, which is critical for molecular recognition at biological targets like enzymes and receptors.[5]

The development of efficient and reliable asymmetric syntheses for these heterocycles is therefore a high-priority objective.[1][3] This guide focuses on a practical, chiral-pool-based approach, which leverages readily available, enantiomerically pure starting materials to ensure the stereochemical integrity of the final product.

Synthetic Strategy: A Chiral Pool-Based Approach

Multiple strategies exist for the asymmetric synthesis of piperazinones, including catalytic asymmetric hydrogenation and diastereoselective alkylations.[4][6][7] However, for scalability, cost-effectiveness, and stereochemical fidelity, synthesis from the chiral pool often presents the most pragmatic solution. The strategy detailed here utilizes (R)-1,2-diaminopropane, which is commercially available and provides the C6 stereocenter directly.

The core transformation is a double N-alkylation of the chiral diamine with an ethyl 2-haloacetate, followed by an intramolecular cyclization. The choice of protecting groups is critical for directing the cyclization and preventing side reactions. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and facile removal under acidic conditions.[8][9][10]

Rationale for the Synthetic Design

-

Starting Material: (R)-1,2-diaminopropane is chosen to directly install the desired stereochemistry. This avoids a late-stage resolution or a complex asymmetric induction step.

-

Protection Strategy: The more sterically hindered, secondary amine of the diamine is less reactive. However, to ensure regioselective alkylation and prevent polymerization, the primary amine is selectively protected with a Boc group. This is achieved by leveraging the differential nucleophilicity of the two amines.

-

Cyclization: The key ring-forming step is an intramolecular nucleophilic substitution. The secondary amine attacks the electrophilic carbon of the ethyl acetate moiety, displacing the ethoxide leaving group to form the six-membered lactam ring. This reaction is typically promoted by gentle heating.

-

Deprotection: The final step involves the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[8] This yields the target compound as a salt, which can be neutralized to obtain the free base.

Synthetic Workflow Visualization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize conditions based on their specific laboratory setup and scale.

Synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

-

Selective Boc Protection: To a solution of (R)-1,2-diaminopropane (1.0 eq) in tetrahydrofuran (THF, ~0.5 M) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in THF dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate the reaction mixture under reduced pressure. The resulting crude (R)-tert-butyl (1-aminopropan-2-yl)carbamate is often used directly in the next step after confirming its formation via TLC or crude NMR.

-

N-Alkylation: Dissolve the crude intermediate from the previous step in acetonitrile (~0.3 M). Add potassium carbonate (K₂CO₃, 2.5 eq) followed by ethyl bromoacetate (1.1 eq). Heat the mixture to 60 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Intramolecular Cyclization: Dissolve the crude product from the alkylation step in toluene (~0.2 M). Heat the solution to reflux (approx. 110 °C) for 24 hours. The progress of the lactam formation can be monitored by LC-MS. Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.

Synthesis of this compound (Final Deprotection)

-

Boc Deprotection: Dissolve the purified Boc-protected piperazinone (1.0 eq) in dichloromethane (DCM, ~0.2 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.[8]

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. Dissolve the resulting oil in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt. Filter the solid and wash with cold diethyl ether. To obtain the free base, dissolve the salt in water, basify to pH > 10 with a strong base (e.g., NaOH), and extract with an organic solvent like DCM or a DCM/isopropanol mixture. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, purity, and enantiomeric integrity of the final product.

Analytical Workflow Visualization

Caption: Analytical workflow for the characterization of synthesized product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for structural elucidation.[11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the methine proton at C6 (a multiplet), and the various methylene protons of the piperazine ring, which may appear as complex multiplets due to diastereotopicity and coupling. The two N-H protons will appear as broad singlets.

-

¹³C NMR: The carbon spectrum will confirm the presence of five distinct carbon environments: the methyl carbon, three carbons within the piperazine ring (CH, CH₂, CH₂), and the carbonyl carbon at a characteristic downfield shift (~170 ppm).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

| Data Type | Expected Values for this compound |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| ¹H NMR (DMSO-d₆) | Approximate shifts (δ, ppm): 1.0-1.2 (d, 3H, CH₃), 2.7-3.5 (m, 5H, ring protons), 7.5-8.0 (br s, 1H, NH), 3.0-3.5 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | Approximate shifts (δ, ppm): 15-20 (CH₃), 40-55 (3x ring carbons), 168-172 (C=O) |

| ESI-MS | m/z: 115.08 [M+H]⁺ |

Note: NMR shifts are estimates and can vary based on solvent and concentration.

Chiral Purity Determination via HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for determining enantiomeric purity (% ee).[12][13]

-

Principle: The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times and thus their separation on the chromatogram. Polysaccharide-based columns are often effective for separating piperazine derivatives.[14]

-

Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based CSP (e.g., Chiralpak® IC or similar).

-

Mobile Phase: A mixture of polar organic solvents, often an alcohol (e.g., methanol, ethanol) in an alkane (e.g., hexane or heptane), with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A typical starting condition could be 15% Isopropanol in Heptane + 0.1% Diethylamine.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) is necessary as the molecule lacks a strong chromophore.[14]

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of ~0.5-1.0 mg/mL.

-

Analysis: Inject a racemic standard of 6-methyl-piperazin-2-one first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample. High enantiomeric purity is confirmed if only one of the two peaks is observed. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.[14]

-

Conclusion

This guide outlines a scientifically grounded and practical approach to the synthesis and characterization of this compound. By employing a chiral pool strategy, researchers can reliably produce this valuable building block with high stereochemical integrity. The detailed characterization workflow, combining spectroscopic methods with chiral HPLC, ensures the final compound meets the stringent quality standards required for applications in drug discovery and development. The methodologies described herein provide a solid foundation for scientists to confidently synthesize and utilize this important chiral heterocycle.

References

-

Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 6273-6278. [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 638-652. [Link]

-

Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

-

Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

-

Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. [Link]

-

Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

Ferey, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

-

Dar'in, D., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5550. [Link]

-

Gopishetty, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

ResearchGate. (2009). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]

-

ResearchGate. (2021). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

-

Van der Poorten, O., et al. (2015). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 39(3), 1642-1646. [Link]

-

Papke, R. L., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 13(10), 1547-1558. [Link]

-

Krátký, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. [Link]

-

Pospisilova, S., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6667. [Link]

-

ChemSrc. (n.d.). 6-Methyl-Piperazin-2-One. [Link]

-

ResearchGate. (2018). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. [Link]

-

LCGC International. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1184. [Link]

-

Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2969-2980. [Link]

-

Gahm, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]

-

Behenna, D. C., & Stoltz, B. M. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(7), 1634-1638. [Link]

-

Ferey, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

-

Bhushan, R., & Kumar, R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 758-772. [Link]

-

Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 799-810. [Link]

-

Chinchilla, R., et al. (1996). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 61(21), 7294-7300. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem Compound Database. [Link]

-

Andreassen, T., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(13), 5585-5592. [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes [mdpi.com]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of (R)-6-Methyl-piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (R)-6-Methyl-piperazin-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and spectroscopic properties is paramount for its identification, characterization, and quality control. This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule, offering insights valuable to researchers in the field.

Introduction to this compound

This compound is a piperazinone derivative featuring a chiral center at the 6-position. The piperazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific stereochemistry of the methyl group can significantly influence the pharmacological activity of its derivatives, making stereospecific characterization essential. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Based on the structure of this compound and data from similar piperazinone derivatives, the following ¹H NMR chemical shifts are predicted.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (ax) | ~3.20 - 3.40 | ddd | J ≈ 12, 4, 2 |

| H-3 (eq) | ~3.50 - 3.70 | ddd | J ≈ 12, 6, 2 |

| H-5 (ax) | ~2.90 - 3.10 | ddd | J ≈ 12, 10, 4 |

| H-5 (eq) | ~3.15 - 3.35 | ddd | J ≈ 12, 6, 2 |

| H-6 | ~3.80 - 4.00 | m | - |

| CH₃ | ~1.20 - 1.35 | d | J ≈ 7 |

| N1-H | ~7.50 - 8.50 | br s | - |

| N4-H | ~2.50 - 3.50 | br s | - |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm and can vary based on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Methyl Group (CH₃): A doublet appearing at approximately 1.20-1.35 ppm is characteristic of a methyl group coupled to a single proton (H-6).

-

Piperazinone Ring Protons (H-3, H-5, H-6): The protons on the piperazine ring will appear as complex multiplets in the region of 2.90-4.00 ppm. The diastereotopic nature of the methylene protons at C-3 and C-5 results in distinct signals for the axial and equatorial protons. H-6, being adjacent to the chiral center and a nitrogen atom, will likely be a multiplet due to coupling with the methyl protons and the C-5 protons.

-

Amide and Amine Protons (N-H): The amide proton (N1-H) is expected to be a broad singlet at a downfield chemical shift (around 7.50-8.50 ppm) due to the deshielding effect of the adjacent carbonyl group. The secondary amine proton (N4-H) will also appear as a broad singlet, typically in the range of 2.50-3.50 ppm. The broadness of these signals is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~165 - 170 |

| C-3 | ~45 - 50 |

| C-5 | ~40 - 45 |

| C-6 | ~50 - 55 |

| CH₃ | ~15 - 20 |

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-2): The amide carbonyl carbon will be the most downfield signal, typically appearing in the 165-170 ppm range.

-

Piperazinone Ring Carbons (C-3, C-5, C-6): The sp³ hybridized carbons of the piperazine ring will resonate in the 40-55 ppm region. The carbon bearing the methyl group (C-6) is expected to be slightly more downfield than the other methylene carbons.

-

Methyl Carbon (CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically between 15 and 20 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of the N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For structural confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, baseline correction, and referencing.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide & Amine) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Interpretation of the IR Spectrum:

-

N-H Stretching: A broad absorption band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of both the secondary amine and the secondary amide groups. Hydrogen bonding can significantly broaden this peak.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl group and the piperazinone ring.

-

C=O Stretching (Amide I Band): A strong, sharp absorption peak between 1650 and 1680 cm⁻¹ is the most characteristic signal in the IR spectrum and corresponds to the carbonyl stretching vibration of the cyclic amide (lactam).[1] This is a key diagnostic peak for the piperazin-2-one structure.

-

N-H Bending (Amide II Band): A medium intensity band around 1510-1550 cm⁻¹ arises from the in-plane bending of the N-H bond of the amide.

-

C-N Stretching: The stretching vibration of the C-N bonds will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₅H₁₀N₂O

-

Molecular Weight: 114.15 g/mol

-

Predicted [M+H]⁺: 115.0866

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is expected to proceed through several characteristic pathways, primarily involving cleavages of the piperazinone ring.

Caption: Predicted Fragmentation Pathways of this compound.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: In an electron ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z 114. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 115 would be prominent.

-

Key Fragment Ions:

-

Loss of CO: A fragment ion at m/z 87, corresponding to the loss of a carbonyl group (28 Da), is a likely fragmentation pathway for the piperazinone ring.

-

Loss of Methyl Radical: A peak at m/z 100 would indicate the loss of the methyl radical (15 Da).

-

Ring Cleavage: Fragmentation of the piperazine ring can lead to a variety of smaller ions. Common cleavages occur adjacent to the nitrogen atoms, leading to characteristic fragment ions. For instance, cleavage of the C2-C3 and C5-C6 bonds could yield a fragment at m/z 57.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively polar compound like this, LC-MS with electrospray ionization (ESI) is a suitable method.

-

Ionization: ESI in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure, MS/MS experiments can be performed. The [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the atomic connectivity and stereochemistry revealed by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. This guide serves as a valuable resource for researchers, providing the expected spectroscopic data and the rationale behind its interpretation, thereby facilitating the efficient and accurate characterization of this important chiral building block in drug discovery and development.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 6-methylpiperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of (R)-6-Methyl-piperazin-2-one

This document provides a detailed exploration of the potential mechanisms of action for (R)-6-Methyl-piperazin-2-one, a chiral heterocyclic compound. While this molecule is primarily recognized as a valuable synthetic intermediate in medicinal chemistry, the broader family of piperazine and piperazin-2-one derivatives exhibits a wide spectrum of pharmacological activities.[1] This guide will, therefore, extrapolate from the established biological roles of these related compounds to propose and detail investigatory pathways for elucidating the specific activities of the (R)-enantiomer. The content herein is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental designs.

Introduction: The Piperazin-2-one Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of conditions, from central nervous system disorders to cancer and infectious diseases.[2][3] Its derivatives are known to interact with biological targets such as neurotransmitter receptors and enzymes.[2] The piperazin-2-one structure, a key variant, is a constituent of many bioactive natural products and synthetic compounds, including p53/MDM2 inhibitors for cancer therapy and anthelmintic drugs.[4]

This compound introduces a critical stereocenter at the 6-position, a feature of paramount importance as the three-dimensional structure of a molecule can dictate its biological activity.[4] Although its direct mechanism of action is not extensively documented, its structural similarity to other pharmacologically active piperazines warrants a thorough investigation into its potential therapeutic applications. This guide outlines three primary putative mechanisms: neuromodulatory activity, anti-neoplastic activity via kinase inhibition, and antimicrobial effects.

Postulated Mechanisms of Action and Investigational Roadmaps

Given the versatile pharmacology of the piperazine moiety, this compound could exert its effects through several distinct biological pathways.

Neuromodulatory Activity via Neurotransmitter Receptor Interaction

A significant number of piperazine derivatives exhibit central pharmacological activity, primarily through the activation of the monoamine pathway.[2] These compounds often function as ligands for serotonin (5-HT) and dopamine (D2) receptors, leading to their use as antipsychotic, antidepressant, and anxiolytic agents.[2][5] It is plausible that this compound could also display affinity for these receptors.

Causality of Experimental Choice: To validate this hypothesis, the primary experimental approach is to quantify the binding affinity of the compound to a panel of relevant G-protein coupled receptors (GPCRs). A competitive radioligand binding assay is the gold standard for this purpose, as it directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.[6] This provides a quantitative measure of affinity (Ki), which is a critical parameter in assessing a compound's potential for neuromodulatory effects.

References

- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. 6-Methylpiperazin-2-one | 59701-83-6 | Benchchem [benchchem.com]

- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

(R)-6-Methyl-piperazin-2-one: A Chiral Scaffold for Neurokinin-3 Receptor Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazinone Core in Medicinal Chemistry

The piperazine moiety is a recurring and vital structural motif in a vast array of clinically significant drugs, valued for its ability to influence pharmacokinetic and pharmacodynamic properties.[1] Within this class, the piperazinone scaffold represents a privileged structure, serving as a cornerstone in the development of novel therapeutics ranging from anticancer to antiviral agents.[2][3] The inherent structural rigidity and the presence of hydrogen bond donors and acceptors make it an ideal backbone for constructing molecules with high target affinity and specificity. The introduction of chirality, as seen in (R)-6-Methyl-piperazin-2-one, provides a crucial three-dimensional architecture essential for stereospecific interactions with biological targets.[2] This guide focuses on the synthesis, and more critically, the application of this compound as a key chiral building block in the development of potent and selective neurokinin-3 (NK-3) receptor antagonists, a promising class of drugs for non-hormonal treatment of sex-hormone-related disorders.

Biological Landscape: The Neurokinin-3 Receptor and its Therapeutic Potential

The neurokinin-3 receptor (NK-3R) is a G-protein coupled receptor that, along with its endogenous agonist neurokinin B (NKB), plays a pivotal role in the neuroendocrine regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[4] This signaling pathway is instrumental in modulating the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] Dysregulation of this axis is implicated in a variety of sex-hormone-dependent conditions.

Pharmacological antagonism of the NK-3 receptor has emerged as a promising non-hormonal therapeutic strategy.[5] Notably, NK-3R antagonists have shown significant efficacy in alleviating vasomotor symptoms (hot flashes) associated with menopause.[5][6] This has led to the development and approval of drugs like Fezolinetant.[5][6] The therapeutic potential of NK-3R antagonists extends to other conditions such as polycystic ovary syndrome (PCOS) and uterine fibroids.[4]

This compound: A Chiral Intermediate for NK-3R Antagonists

While direct biological activity of this compound is not extensively documented, its significance lies in its role as a stereochemically defined precursor for more complex and potent molecules.[2] The "(R)" configuration at the 6-position is critical for establishing the correct spatial orientation of substituents required for effective binding to the NK-3 receptor. Its use in the synthesis of selective NK-3 receptor antagonists underscores its importance in drug discovery.[2]

Synthesis of this compound

The asymmetric synthesis of this compound is a critical first step in the path to NK-3R antagonists. One common synthetic approach is outlined below.

Experimental Protocol: Asymmetric Synthesis of this compound

-

Step 1: Reductive Amination.

-

To a solution of a suitable chiral amine and a pyruvate derivative, add a reducing agent such as sodium triacetoxyborohydride.

-

The reaction is typically carried out in a solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

-

-

Step 2: Cyclization.

-

The product from the reductive amination is treated with a suitable reagent to facilitate intramolecular cyclization.

-

This can be achieved under basic or acidic conditions, depending on the specific substrates.

-

The reaction mixture is heated to drive the cyclization to completion.

-

The resulting this compound is then purified by column chromatography or recrystallization to yield the enantiomerically pure compound.

-

Diagram: Synthetic Pathway to this compound

Caption: Synthetic workflow for this compound.

Application in the Synthesis of a Potent NK-3 Receptor Antagonist

The utility of this compound is best illustrated by its incorporation into a potent NK-3 receptor antagonist. The following protocol outlines a general synthetic route.

Experimental Protocol: Synthesis of a Triazolopiperazine NK-3R Antagonist

-

Step 1: N-Alkylation of this compound.

-

This compound is reacted with a suitable electrophile, such as a substituted benzyl bromide, in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

-

The reaction mixture is heated to reflux to ensure complete reaction.

-

The product is isolated by extraction and purified by chromatography.

-

-

Step 2: Amide Reduction.

-

The amide carbonyl of the piperazinone ring is reduced to a methylene group using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).

-

The reaction is performed at low temperature and gradually warmed to room temperature.

-

Careful quenching of the excess LAH is followed by extraction and purification of the resulting piperazine derivative.

-

-

Step 3: Formation of the Triazole Ring.

-

The piperazine derivative is reacted with a hydrazine derivative and subsequently with an orthoester to form the triazole ring.

-

This cyclization is typically carried out at elevated temperatures.

-

-

Step 4: Final Acylation.

-

The secondary amine of the piperazine ring is acylated with a desired carboxylic acid or acid chloride to yield the final NK-3 receptor antagonist.

-

This step often employs standard peptide coupling reagents or occurs under basic conditions with an acid chloride.

-

The final product is purified by preparative HPLC to yield the highly pure antagonist.

-

Diagram: From Chiral Intermediate to NK-3R Antagonist

Caption: Synthetic workflow for an NK-3R antagonist.

Quantitative Data Summary

While specific IC50 values for compounds directly derived from this compound are proprietary and vary between different chemical series, the literature reports potent NK-3R antagonists developed from similar strategies with high oral bioavailability.

| Compound Class | Target | Reported Activity | Oral Bioavailability (F%) | Reference |

| Imidazolepiperazine Derivatives | NK-3R | IC50 = 430.60 nM (for compound 16x) | 93.6% (for compound 16x) | [7] |

| N-acyl-triazolopiperazines | NK-3R | High efficacy in lowering plasma LH | Orally active | [4] |

| Fezolinetant | NK-3R | Approved for clinical use | Orally active | [5][6] |

Conclusion and Future Perspectives

This compound stands out not for its intrinsic biological activity, but for its crucial role as a chiral scaffold in the synthesis of high-value, complex pharmaceutical agents. Its application in the development of NK-3 receptor antagonists highlights the power of stereochemically defined building blocks in modern drug discovery. Future research will likely continue to leverage this and similar chiral piperazinones to explore new chemical space and develop next-generation therapeutics targeting a range of G-protein coupled receptors and other challenging biological targets. The versatility of the piperazinone core, combined with the strategic introduction of chirality, ensures its continued relevance in the quest for novel medicines.

References

-

Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor. (2023). European Journal of Medicinal Chemistry, 257, 115486. [Link]

-

Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2290082. [Link]

-

Di Martino, R. M. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5886. [Link]

-

Poh, J. S., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(7), 812–817. [Link]

-

Methyl-piperazino derivatives with analgesic activity. (1984). Justia Patents. [Link]

-

Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Expert Opinion on Therapeutic Patents, 26(8), 915–933. [Link]

-

An improved process for the preparation of an intermediate of NK3 receptor antagonist. (2024). Technical Disclosure Commons. [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Thieme Connect. [Link]

- Piperazino derivatives and methods for their manufacture. (1961).

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

6-phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1yl) or piperazin 1-ylmethyl)-piperidin-1-yl)]-imidazo[2,1-b][2][7][8]thiadiazole derivatives and their use. (2011). Google Patents.

-

Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. (2002). Journal of Medicinal Chemistry, 45(12), 2563–2573. [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing. [Link]

- Piperazine and homopiperazine compounds. (2003).

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(6), 3468–3480. [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

-

6(S)-Methyl-3(S)-(1-methylethyl)piperazin-2-one. (2003). ResearchGate. [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2021). Molecular Pharmaceutics, 18(1), 379–389. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Methylpiperazin-2-one | 59701-83-6 | Benchchem [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tdcommons.org [tdcommons.org]

- 7. Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to (R)-6-Methyl-piperazin-2-one: A Versatile Chiral Building Block

In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged scaffold".[1][2][3] Its frequent appearance in FDA-approved drugs stems from its unique combination of properties: the two nitrogen atoms provide hydrogen bonding capabilities and tunable basicity, while the ring's chair conformation allows for precise three-dimensional positioning of substituents.[4][5] This makes it an exceptional structural motif for optimizing a compound's solubility, cell permeability, and target-binding affinity.[3]

When a stereocenter is introduced, as in This compound , the utility of the scaffold is significantly enhanced. This chiral building block offers medicinal chemists a pre-defined stereochemical anchor, which is critical as the biological activity of enantiomers can differ dramatically.[6] The presence of an amide within the piperazin-2-one core, alongside a secondary amine, provides two distinct points for chemical modification, enabling the rapid generation of diverse molecular libraries. This guide serves as a technical resource for researchers and drug development professionals, detailing the synthesis, characterization, and strategic application of this compound in the construction of complex, high-value pharmaceutical agents.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These characteristics influence reaction conditions, purification strategies, and the ultimate pharmacological profile of its derivatives.

| Property | Value | Source |

| CAS Number | 1240589-57-4 | [7][8] |

| Molecular Formula | C₅H₁₀N₂O | [7][8] |

| Molecular Weight | 114.15 g/mol | [7][8] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| SMILES | O=C1NCNC1 | [7] |

| pKa (Predicted) | 15.53 ± 0.40 (Amide N-H) | [9] |

Stereoselective Synthesis: Accessing Enantiopure this compound

The synthesis of enantiomerically pure building blocks is a cornerstone of modern pharmaceutical development. Several robust strategies exist to produce this compound with high fidelity.

The Chiral Pool Approach: Synthesis from D-Amino Acids

The most classical and often cost-effective method involves leveraging the innate chirality of natural products. D-Alanine serves as an ideal starting material for generating the (R)-configuration at the 6-position. The general strategy involves converting the amino acid into a suitable diamine precursor, followed by cyclization.

-

Causality Behind Experimental Choices: This route is favored for its stereochemical reliability. The chirality is installed at the very beginning and carried through the synthesis. The choice of protecting groups (e.g., Boc, Cbz) for the amine functionalities is critical to prevent side reactions and to direct the cyclization step effectively. A patent describes a multi-step synthesis starting from a D-amino acid ester, which undergoes reductive amination followed by deprotection and cyclization under the action of Pd/C and hydrogen to yield the final R-configured product.[10]

A representative workflow for this approach is outlined below:

Caption: Chiral pool synthesis starting from D-Alanine.

Asymmetric Catalysis: Modern and Efficient Routes

Catalytic asymmetric methods offer an elegant and highly efficient alternative to chiral pool synthesis, often involving fewer steps.

-

Palladium-Catalyzed Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral pyrazin-2-ol precursor.[1][11] A chiral palladium catalyst, typically featuring a specialized ligand like a PHOX derivative, controls the facial selectivity of hydrogen addition, leading to the desired enantiomer with high enantiomeric excess (ee).[2] This method's practicality has been demonstrated at the gram scale, yielding the desired product with up to 90% ee.[1]

-

Asymmetric Allylic Alkylation: Researchers at Caltech developed a palladium-catalyzed asymmetric decarboxylative allylic alkylation method that can generate α-secondary and α-tertiary piperazin-2-ones in excellent yields and enantioselectivities.[2][12] This approach provides access to a wide range of structurally diverse and enantioenriched piperazinone scaffolds.

Caption: Asymmetric hydrogenation for stereoselective synthesis.

Analytical Quality Control: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of the building block is non-negotiable. A robust analytical workflow validates the material for use in drug synthesis.

-

Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular structure.

-

Purity Assessment: Reversed-phase HPLC with UV detection is typically used to determine the chemical purity, which should generally exceed 97% for use in synthesis.[7]

-

Enantiomeric Purity (ee%): This is the most critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[13][14]

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose.[13][14] The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. An ee of >98% is typically required for advanced drug development programs.

-

Strategic Applications in Medicinal Chemistry

This compound is a versatile scaffold for creating novel therapeutics. Its two nitrogen atoms can be functionalized orthogonally to explore chemical space efficiently. The piperazine motif is found in drugs targeting a vast array of biological conditions, including cancer, viral infections, and central nervous system disorders.[3][5]

Key Functionalization Reactions:

-

N¹-Arylation/Alkylation: The secondary amine at the N¹ position is readily functionalized via standard methods like Buchwald-Hartwig cross-coupling (for arylation) or reductive amination (for alkylation). This allows for the introduction of diverse substituents to probe interactions with biological targets.

-

N⁴-Acylation/Alkylation: The amide nitrogen at the N⁴ position can also be modified, though it is generally less nucleophilic. This position is often used to attach linkers or other pharmacophoric elements.

Example Workflow: Synthesis of a Novel Kinase Inhibitor Library

The building block can be used as a central scaffold to generate a library of potential kinase inhibitors, a common strategy in oncology research.

Caption: Workflow for library synthesis using the chiral scaffold.

Protocol Example: N¹-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol provides a detailed, self-validating methodology for a key transformation, demonstrating the practical utility of the building block.

Objective: To synthesize N¹-(4-fluorophenyl)-(R)-6-methylpiperazin-2-one.

Materials:

-

This compound (1.0 eq, 114 mg, 1.0 mmol)

-

1-Bromo-4-fluorobenzene (1.1 eq, 192 mg, 1.1 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol)

-

Xantphos (0.04 eq, 23 mg, 0.04 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Inert Atmosphere Setup: To a dry, oven-baked 25 mL Schlenk flask, add this compound, 1-bromo-4-fluorobenzene, Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add anhydrous toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

-

Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperazinone is consumed.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N¹-arylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. Verify the enantiomeric integrity using chiral HPLC to ensure no racemization occurred.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed stereocenter and versatile functional handles provide a reliable and efficient pathway to novel, three-dimensional chemical entities. By leveraging robust synthetic methods, from classical chiral pool approaches to modern asymmetric catalysis, and validating its quality through rigorous analytical techniques, researchers can confidently incorporate this building block into their synthetic campaigns. As the demand for stereochemically complex and potent therapeutics continues to grow, the importance of scaffolds like this compound in shaping the future of medicine will only increase.

References

-

Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: stoltz2.caltech.edu URL: [Link]

-

Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 Source: Chemsrc URL: [Link]

-

Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central URL: [Link]

- Title: CN108129404B - Synthesis method of chiral piperazinone derivative Source: Google Patents URL

-

Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: Thieme Chemistry URL: [Link]

-

Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

-

Title: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors Source: PubMed Central URL: [Link]

-

Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery Source: ResearchGate URL: [Link]

-

Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]

-

Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: ACS Omega URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

-

Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. CAS 1240589-57-4 | (6R)-6-methylpiperazin-2-one - Synblock [synblock.com]

- 9. echemi.com [echemi.com]

- 10. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 11. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 14. mdpi.com [mdpi.com]

Introduction: The Significance of the Chiral Piperazinone Scaffold

An In-depth Technical Guide to (R)-6-Methyl-piperazin-2-one: Synthesis, Properties, and Applications

The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its rigid, peptide-like structure allows it to act as a conformationally constrained peptidomimetic, making it an invaluable building block in drug discovery.[1] Molecules incorporating this heterocyclic system exhibit a wide range of pharmacological activities, including anthelmintic (e.g., Praziquantel), anticancer (e.g., (-)-Agelastatin A), and antiviral properties.[1][3][4]

The introduction of a stereocenter, as in this compound (CAS: 1240589-57-4), adds a critical layer of complexity and specificity.[3][5] The three-dimensional arrangement of the methyl group is often crucial for precise binding to biological targets, such as enzymes and receptors. Consequently, the development of robust, stereoselective synthetic routes to access single-enantiomer piperazinones like the (R)-6-methyl derivative is of paramount importance for the creation of potent and selective therapeutic agents.[6] This guide provides a comprehensive review of the key synthetic strategies for this compound, details authoritative experimental protocols, and explores its application as a strategic chiral building block in drug development.

Core Synthetic Strategies for Enantiopure Piperazin-2-ones

The synthesis of chiral piperazin-2-ones is a significant challenge that has been addressed through several distinct approaches. Historically, methods relied heavily on the "chiral pool"—using readily available chiral starting materials like amino acids.[1] More recently, catalytic asymmetric methods have emerged as powerful alternatives, offering high efficiency and enantioselectivity.

The primary strategies can be broadly categorized as:

-

Chiral Pool Synthesis: Utilizing enantiopure starting materials to transfer chirality to the final product.

-

Asymmetric Catalysis: Employing a chiral catalyst to stereoselectively transform a prochiral substrate.

-

Chiral Auxiliary-Based Methods: Temporarily attaching a chiral group to guide a stereoselective reaction.

Caption: Overview of major synthetic routes to chiral piperazin-2-ones.

Part 1: Chiral Pool Synthesis

The most direct and often practical approach to this compound involves starting with a readily available, enantiopure precursor. D-Alanine is the logical starting material for installing the (R)-configured stereocenter at the C6 position. The general strategy involves a reductive amination followed by cyclization.

A representative synthesis involves the reaction of a D-amino acid ester with an N-protected amino-acetaldehyde, followed by reduction, deprotection, and cyclization.[7] This ensures that the stereochemistry of the starting amino acid is preserved in the final product.

Workflow: Synthesis from D-Alanine Derivative

Caption: Chiral pool synthesis pathway starting from a D-Alanine derivative.

Key Protocol: Synthesis of Chiral 3-Methylpiperazin-2-one via Reductive Amination and Cyclization